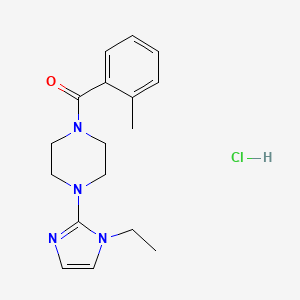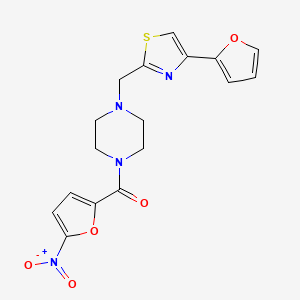![molecular formula C9H8F4O B2918290 (1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol CAS No. 1568105-51-0](/img/structure/B2918290.png)
(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- Trifluoromethylation of Ketones : This involves introducing the trifluoromethyl group onto a ketone substrate. Various reagents, such as CF~3~SO~2~Na , have been employed for this purpose .
- Visible-Light-Promoted S-Trifluoromethylation : Thiophenols can be trifluoromethylated using trifluoromethyl phenyl sulfone as a nucleophilic trifluoromethylating agent .
Scientific Research Applications
Biocatalytic Synthesis
Biocatalytic processes have been developed for the efficient and enantioselective synthesis of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and its analogs. These compounds serve as important intermediates in pharmaceutical manufacturing. Studies demonstrate the use of recombinant Escherichia coli cells for asymmetric reduction, achieving high yields and enantioselectivity under optimized conditions involving polar organic solvent-aqueous media, such as isopropanol-water systems (Chen et al., 2019). Another study highlights the use of Burkholderia cenocepacia-derived enzymes for bioreduction, offering potential in pharmaceutical applications due to its high selectivity and efficiency (Yu et al., 2018).
Kinetic Resolution and Enantioselective Synthesis
The kinetic resolution of racemic mixtures of fluorinated alcohols to obtain enantiomerically pure compounds has been explored. Techniques such as enantioselective acylation using specific catalysts have shown applicability in preparing these chiral alcohols, which are valuable for further chemical transformations (Xu et al., 2009).
Understanding Molecular Interactions
Research into the conformational and interaction properties of fluorinated alcohols has shed light on the "booster effect" of fluorinated alcohol solvents. These studies reveal how fluorination affects hydrogen bond donor abilities and solvent aggregation, providing insights into the solvolytic and catalytic effects of these compounds (Berkessel et al., 2006). Additionally, the impact of fluorine substitution on chiral recognition and molecular complex formation has been investigated, highlighting the role of specific intermolecular interactions in chiral discrimination processes (Ciavardini et al., 2013).
properties
IUPAC Name |
(1R)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEWCNMPWCSUNM-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzyl-N-(3-chlorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2918209.png)


![tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate](/img/structure/B2918214.png)
![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2918215.png)

![(3-Methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2918217.png)


![4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918225.png)


